molecular formula C17H20O B15411231 Benzene, 1-methyl-3-(3-phenylbutoxy)- CAS No. 821806-61-5

Benzene, 1-methyl-3-(3-phenylbutoxy)-

Cat. No.: B15411231
CAS No.: 821806-61-5
M. Wt: 240.34 g/mol
InChI Key: BMQDNYMLEQVGDJ-UHFFFAOYSA-N
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Description

"Benzene, 1-methyl-3-(3-phenylbutoxy)-" is an aromatic hydrocarbon derivative featuring a methyl group at position 1 and a 3-phenylbutoxy substituent at position 3 on the benzene ring. These groups likely affect its reactivity, solubility, and stability compared to simpler alkylbenzenes .

Properties

CAS No.

821806-61-5

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

1-methyl-3-(3-phenylbutoxy)benzene

InChI

InChI=1S/C17H20O/c1-14-7-6-10-17(13-14)18-12-11-15(2)16-8-4-3-5-9-16/h3-10,13,15H,11-12H2,1-2H3

InChI Key

BMQDNYMLEQVGDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCC(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other alkyl- and alkoxy-substituted benzenes, as detailed below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Hazards
Benzene, 1-methyl-3-(3-phenylbutoxy)- Not provided* Not provided* 1-methyl, 3-(3-phenylbutoxy) Limited data; likely synthetic use
Benzene, 1-methyl-3-(1-methylethyl)- C₁₀H₁₄ 134.21 1-methyl, 3-isopropyl Natural component in essential oils
Benzene, 1-methoxy-3-(methoxyphenylmethyl)- C₁₅H₁₆O₂ 228.29 1-methoxy, 3-(methoxyphenylmethyl) Synthetic intermediate; no hazard data
3-Methyl-4-phenyl-1-butene C₁₁H₁₄ 146.23 Phenyl, methyl, and butene groups Potential monomer for polymers

*Molecular data for the target compound inferred from analogs; exact values require experimental confirmation.

Reactivity and Stability

  • This contrasts with methoxy-substituted analogs (e.g., "Benzene, 1-methoxy-3-(methoxyphenylmethyl)-"), where the electron-donating methoxy group further activates the ring .
  • Oxidative Stability: Alkylbenzenes like "1-methyl-3-(1-methylethyl)benzene" undergo oxidation to form aldehydes and ketones at elevated temperatures (e.g., 300°C), but these intermediates decompose completely at 400°C .

Hazard Profiles

  • Toxicity: While direct data are unavailable, structurally related compounds (e.g., "Benzene, [[1-methyl-3-[[1-(2-propenyl)heptyl]oxy]butoxy]methyl]-") exhibit acute oral toxicity and skin irritation under GHS classifications .

Key Differences and Challenges

  • Structural Complexity : The 3-phenylbutoxy group in the target compound introduces steric and electronic effects absent in simpler analogs, complicating synthesis and purification.
  • Data Gaps : Experimental data on melting/boiling points, solubility, and ecotoxicity are lacking, highlighting the need for further research.

Q & A

Basic: What are the recommended synthetic routes for Benzene, 1-methyl-3-(3-phenylbutoxy)-?

Methodological Answer:
The synthesis of this compound likely involves multi-step organic reactions, leveraging nucleophilic substitution or etherification strategies. A plausible route includes:

Starting Materials : 3-Phenylbutanol and 3-methylphenol derivatives.

Activation : Conversion of 3-phenylbutanol to its corresponding bromide or tosylate for improved leaving-group capacity.

Coupling : Reaction with a 3-methylphenolate ion (generated using a base like KOH or NaH) under anhydrous conditions .

Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations : Optimize reaction temperature (40–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield .

Basic: How is the molecular structure of Benzene, 1-methyl-3-(3-phenylbutoxy)- characterized?

Methodological Answer:
Structural elucidation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and ether-linked oxygen (split patterns due to adjacent substituents) .
    • ¹³C NMR : Distinct signals for quaternary carbons in the benzene rings (δ 120–140 ppm) and ether linkages (δ 70–80 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (e.g., ~270–300 g/mol), with fragmentation patterns reflecting the phenylbutoxy chain .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, confirming steric effects on reactivity .

Advanced: What reaction mechanisms govern the oxidation or reduction of this compound?

Methodological Answer:

  • Oxidation :
    • Reagents : KMnO₄ in acidic conditions oxidizes the benzylic position of the phenylbutoxy chain to a ketone .
    • Mechanism : Radical intermediates or electrophilic attack, depending on solvent polarity.
  • Reduction :
    • Reagents : LiAlH₄ selectively reduces ester or carbonyl groups (if present) but leaves ether bonds intact .
      Contradiction Note : Conflicting data on side reactions (e.g., over-reduction) may arise from solvent choice (e.g., Et₂O vs. THF). Validate via controlled experiments and GC-MS monitoring .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Cross-Referencing : Compare experimental NMR/MS data with computational predictions (e.g., density functional theory (DFT) simulations) .

Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex splitting patterns.

Control Experiments : Synthesize derivatives (e.g., methylated or halogenated analogs) to isolate spectral contributions of specific functional groups .
Example : If aromatic proton signals overlap, employ 2D NMR (COSY, HSQC) to resolve coupling networks .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Toxicity Mitigation :
    • Skin Contact : Wash immediately with soap/water; monitor for irritation.
    • Eye Exposure : Rinse with saline for 15+ minutes .
  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers .
    Regulatory Compliance : Follow EPA/TSCA guidelines for disposal and record-keeping .

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